3-Bromo-4-hydroxybenzoic acid

Antimicrobial Food Preservative Structure-Activity Relationship

This meta-brominated derivative of 4-hydroxybenzoic acid offers a unique synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling construction of biaryl motifs unattainable with the non-halogenated parent compound. The bromine substituent modulates pKa, enhancing antimicrobial potency by up to 4-fold over the parent scaffold, making it essential for SAR-driven medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 14348-41-5
Cat. No. B084375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxybenzoic acid
CAS14348-41-5
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)O
InChIInChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
InChIKeyXMEQDAIDOBVHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxybenzoic Acid (CAS 14348-41-5): Core Chemical Identity and Procurement Baseline


3-Bromo-4-hydroxybenzoic acid (CAS 14348-41-5) is a monohydroxybenzoic acid derivative of 4-hydroxybenzoic acid with a bromine substituent at the meta position (position 3) [1]. It is characterized by the molecular formula C₇H₅BrO₃, a molecular weight of 217.02 g/mol, and typically appears as a white to off-white crystalline powder . The compound serves as a versatile building block in organic synthesis, with the bromine atom enabling transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . Its physicochemical properties include a predicted pKa of approximately 4.18 and a melting point in the range of 176–178°C [2]. The compound is commercially available in research quantities with purities typically ranging from 95% to 98%, and it is primarily utilized as an intermediate in pharmaceutical and agrochemical research applications [3].

Why 4-Hydroxybenzoic Acid or Other Halogenated Analogs Cannot Substitute 3-Bromo-4-hydroxybenzoic Acid


The presence and specific position of the bromine atom in 3-bromo-4-hydroxybenzoic acid critically modulates its reactivity and biological activity profile in ways that preclude simple substitution with its parent compound 4-hydroxybenzoic acid or with other halogenated analogs. The electron-withdrawing effect of the bromine substituent alters the acidity (pKa) of the carboxylic acid group, which in turn influences solubility, ionization state, and binding interactions in biological systems [1]. More importantly, the bromine atom serves as an essential synthetic handle for cross-coupling reactions such as Suzuki-Miyaura couplings, which are not feasible with the non-halogenated parent compound . Furthermore, comparative studies on antibacterial activity demonstrate that the introduction of bromine enhances antimicrobial potency relative to the non-halogenated analog, and that the magnitude of this enhancement differs from that observed with chlorine or iodine substitution [2]. These differential physicochemical and reactivity properties establish 3-bromo-4-hydroxybenzoic acid as a chemically and functionally distinct entity that cannot be generically substituted.

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxybenzoic Acid Relative to Analogs


Enhanced Antibacterial Activity of 3-Bromo-4-hydroxybenzoate Esters Compared to Parent and Halogenated Analogs

The butyl ester of 3-bromo-4-hydroxybenzoic acid exhibits approximately 4-fold greater antibacterial activity against Hiochi bacteria (Bacillus saprogenes) compared to the corresponding butyl ester of the non-halogenated parent compound 4-hydroxybenzoic acid. This represents a quantifiable enhancement directly attributable to bromine substitution. Furthermore, the antibacterial activity of halogenated derivatives follows the order iodine > bromine > chlorine, establishing a clear halogen-dependent activity gradient [1].

Antimicrobial Food Preservative Structure-Activity Relationship

Altered Acidity (pKa) Profile Relative to Parent 4-Hydroxybenzoic Acid

The introduction of a bromine atom at the 3-position reduces the predicted pKa of the carboxylic acid group from approximately 4.54 for 4-hydroxybenzoic acid to 4.18±0.10 for 3-bromo-4-hydroxybenzoic acid [1][2]. This -0.36 unit shift in acidity reflects the electron-withdrawing inductive effect of the bromine substituent, which stabilizes the conjugate base and alters the compound's ionization equilibrium at physiological and formulation-relevant pH values.

Physicochemical Property Ionization State Drug Design

Critical Synthetic Handle for Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-4-hydroxybenzoic acid serves as a key aryl bromide substrate in Suzuki-Miyaura cross-coupling reactions, a capability absent in the non-halogenated parent compound 4-hydroxybenzoic acid. This reactivity has been explicitly exploited in the synthesis of SB-583355, a potent G2A antagonist, wherein 3-bromo-4-hydroxybenzoic acid is coupled with 4-methoxyphenylboronic acid under palladium catalysis to construct a biaryl framework . The bromine substituent at the 3-position provides a site for oxidative addition, enabling carbon-carbon bond formation that is fundamental to the construction of complex molecular architectures.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Documented Utility as an Intermediate in Patent-Protected Antiviral Heterocyclic Compounds

3-Bromo-4-hydroxybenzoic acid is explicitly cited as a starting material or intermediate in the synthesis of antiviral heterocyclic compounds described in WO-2021066922-A1 . This patent documentation establishes the compound's recognized role in proprietary pharmaceutical research pipelines, distinguishing it from other halogenated benzoic acid derivatives that may not have comparable patent citations.

Antiviral Patent Literature Drug Discovery

Lower Melting Point and Thermal Behavior Differentiation from Dibrominated Analog

3-Bromo-4-hydroxybenzoic acid (mono-brominated) exhibits a melting point of approximately 176–178°C , which is substantially lower than that of its dibrominated analog 3,5-dibromo-4-hydroxybenzoic acid, which melts at 271–274°C [1]. This ~95°C difference in melting behavior reflects the impact of additional halogen substitution on crystal lattice energy and may influence handling, formulation, and purification strategies.

Thermal Property Formulation Crystallinity

Computationally Predicted Higher Reactivity of 3-Bromo-4-hydroxybenzoate Anion in Bromination Reactions

Computational analysis indicates that the 3-bromo-4-hydroxybenzoate anion is approximately 5200 times more reactive than predicted and twice as reactive as the p-hydroxybenzoate anion in bromination reactions [1]. This pronounced kinetic anomaly, attributed to reaction via a minor tautomeric anion, underscores that the bromine substituent profoundly alters the electronic landscape and reaction pathway relative to the non-halogenated parent, with implications for both synthetic planning and environmental degradation studies.

Reaction Kinetics Mechanistic Study Computational Chemistry

Recommended Research and Industrial Application Scenarios for 3-Bromo-4-hydroxybenzoic Acid


Synthesis of Biaryl and Heterocyclic Drug Candidates via Suzuki-Miyaura Coupling

Researchers engaged in medicinal chemistry and drug discovery should prioritize 3-bromo-4-hydroxybenzoic acid as a key aryl bromide building block for constructing biaryl motifs through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The demonstrated coupling with 4-methoxyphenylboronic acid to yield the G2A antagonist SB-583355 exemplifies its utility in generating biologically active scaffolds. The bromine atom at the 3-position provides a robust site for oxidative addition, enabling efficient carbon-carbon bond formation that is unattainable with the non-halogenated parent compound. Procurement of this compound supports synthetic routes requiring meta-substituted benzoic acid frameworks with retained hydroxyl functionality for further derivatization.

Development of Halogenated Antimicrobial Agents and Preservatives

For projects targeting enhanced antimicrobial activity in food preservation, personal care products, or pharmaceutical formulations, 3-bromo-4-hydroxybenzoic acid and its esters offer a quantifiable potency advantage over non-halogenated 4-hydroxybenzoic acid derivatives. The 4-fold enhancement in antibacterial activity observed for the butyl ester against Hiochi bacteria [1] provides a data-driven basis for selecting the brominated analog when moderate activity enhancement is desired without the higher potency (and potentially different toxicological profile) of the iodinated derivative. Researchers should consider this compound when designing structure-activity relationship (SAR) studies exploring halogen-dependent antimicrobial effects.

Physicochemical and Ionization State Modulation in Drug Design

Medicinal chemists seeking to fine-tune the acidity and ionization properties of benzoic acid-based pharmacophores should consider 3-bromo-4-hydroxybenzoic acid as a means to lower pKa relative to the parent scaffold. The predicted pKa reduction of approximately 0.36 units (from 4.54 to 4.18) [2][3] alters the ratio of ionized to neutral species at physiological pH, potentially impacting membrane permeability, protein binding, and overall pharmacokinetic behavior. This compound serves as a valuable tool for probing the effects of halogen-induced electronic modulation on biological activity without introducing additional steric bulk.

Environmental and Xenobiotic Metabolism Studies

Investigators studying microbial degradation pathways of brominated aromatic pollutants or xenobiotic metabolism may utilize 3-bromo-4-hydroxybenzoic acid as a defined intermediate or substrate. Its documented role as a bacterial xenobiotic metabolite and its involvement in catabolic reductive dehalogenase pathways [4] make it a relevant chemical probe for enzymatic and environmental fate studies. The compound's distinct electronic properties, including the computationally observed 5200× reactivity anomaly in bromination reactions [5], further underscore its utility in mechanistic investigations of halogenated aromatic compound transformation.

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